(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one
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Overview
Description
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a fluoromethyl group attached to a piperidinone ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidinone and fluoromethylating agents.
Fluoromethylation: The piperidinone is subjected to fluoromethylation using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Amination: The fluoromethylated intermediate is then aminated using ammonia or primary amines to introduce the amino group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to obtain reduced derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Biological Research: It is used in the development of probes and ligands for studying biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.
Comparison with Similar Compounds
(3S,6S)-6-(Chloromethyl)-3-aminopiperidin-2-one: Similar structure with a chloromethyl group instead of a fluoromethyl group.
(3S,6S)-6-(Bromomethyl)-3-aminopiperidin-2-one: Contains a bromomethyl group, offering different reactivity and properties.
(3S,6S)-6-(Hydroxymethyl)-3-aminopiperidin-2-one: Features a hydroxymethyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness: The presence of the fluoromethyl group in (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These characteristics can enhance its potential as a pharmaceutical candidate and its utility in various chemical applications.
Properties
IUPAC Name |
(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANRAQVVLLVVCG-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1CF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)N[C@@H]1CF)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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